molecular formula C24H42N4O10S2 B142914 S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester) CAS No. 126686-69-9

S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester)

Cat. No. B142914
M. Wt: 610.7 g/mol
InChI Key: GAZAMNFVEISLQY-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester), commonly known as Boc-Cys-Ala-Me, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.

Mechanism Of Action

Boc-Cys-Ala-Me exerts its biological effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It can also modulate protein-protein interactions by binding to specific domains on proteins. The mechanism of action of Boc-Cys-Ala-Me is dependent on the specific enzyme or protein being targeted.

Biochemical And Physiological Effects

Boc-Cys-Ala-Me has been shown to have a range of biochemical and physiological effects, including inhibition of enzymatic activity, modulation of protein-protein interactions, and induction of apoptosis and autophagy. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of Boc-Cys-Ala-Me is its versatility in studying a range of biological processes. It can be used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways. However, the use of Boc-Cys-Ala-Me in lab experiments is limited by its potential toxicity and instability in aqueous solutions.

Future Directions

There are several future directions for Boc-Cys-Ala-Me research, including the development of more stable analogs, the identification of new targets for inhibition, and the use of Boc-Cys-Ala-Me in drug discovery. Additionally, the potential use of Boc-Cys-Ala-Me in the treatment of viral infections and cancer warrants further investigation.
Conclusion:
Boc-Cys-Ala-Me is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. Its versatility in studying a range of biological processes, coupled with its potential anti-inflammatory and anti-tumor properties, make it a valuable tool for scientific research. However, the use of Boc-Cys-Ala-Me in lab experiments is limited by its potential toxicity and instability in aqueous solutions. Further research is needed to fully understand the mechanism of action of Boc-Cys-Ala-Me and to identify new targets for inhibition.

Synthesis Methods

Boc-Cys-Ala-Me can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled one amino acid at a time on a solid support, while in SPPS, the peptide is synthesized in solution and then purified using chromatography. Boc-Cys-Ala-Me is typically synthesized using SPPS, with tert-butyloxycarbonyl (Boc) as the protecting group for the cysteine and alanine residues.

Scientific Research Applications

Boc-Cys-Ala-Me has been extensively used in scientific research as a tool to study protein-protein interactions, enzymatic activity, and cellular signaling pathways. It has been shown to inhibit the activity of various enzymes, including cathepsin B and caspase-3, and to modulate the activity of proteins involved in apoptosis and autophagy. Boc-Cys-Ala-Me has also been used to develop inhibitors for viral proteases, such as HIV-1 protease and hepatitis C virus NS3 protease.

properties

CAS RN

126686-69-9

Product Name

S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester)

Molecular Formula

C24H42N4O10S2

Molecular Weight

610.7 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-3-[[(2R)-3-[[(2S)-1-methoxy-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C24H42N4O10S2/c1-13(19(31)35-9)25-17(29)15(27-21(33)37-23(3,4)5)11-39-40-12-16(28-22(34)38-24(6,7)8)18(30)26-14(2)20(32)36-10/h13-16H,11-12H2,1-10H3,(H,25,29)(H,26,30)(H,27,33)(H,28,34)/t13-,14-,15-,16-/m0/s1

InChI Key

GAZAMNFVEISLQY-VGWMRTNUSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)OC)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Other CAS RN

126686-69-9

synonyms

S,S'-bis(Boc-Cys-Ala-OMe)
S,S'-bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester)

Origin of Product

United States

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